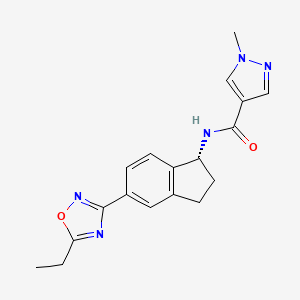
Aficamten
Übersicht
Beschreibung
Aficamten is a novel cardiac myosin inhibitor developed for the treatment of obstructive hypertrophic cardiomyopathy. This condition is characterized by the abnormal thickening of the heart muscle, which can obstruct blood flow and lead to various cardiac complications. This compound works by reducing the hypercontractility of the heart muscle, thereby improving cardiac function and alleviating symptoms associated with hypertrophic cardiomyopathy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aficamten is synthesized through a series of chemical reactions starting from indoline compounds. The optimization of these compounds led to the discovery of an indane analogue with improved drug-like properties. The synthetic route involves multiple steps, including the formation of key intermediates and their subsequent functionalization to yield the final product .
Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process is designed to be efficient and cost-effective, with considerations for environmental and safety regulations .
Analyse Chemischer Reaktionen
Reaktionstypen: Aficamten unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essenziell für seine Synthese und Modifikation, um seine pharmakologischen Eigenschaften zu verbessern .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufig werden Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Zwischenprodukte, die weiterverarbeitet werden, um this compound zu erhalten. Jeder Schritt wird sorgfältig überwacht, um sicherzustellen, dass die gewünschten chemischen Umwandlungen effizient ablaufen .
Wissenschaftliche Forschungsanwendungen
Aficamten hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie dient es als Modellverbindung, um die Hemmung von kardialem Myosin und seine Auswirkungen auf die Muskelkontraktilität zu untersuchen. In der Biologie wird this compound verwendet, um die molekularen Mechanismen zu untersuchen, die der hypertrophen Kardiomyopathie zugrunde liegen. In der Medizin wird es als Therapeutikum zur Behandlung von Herzerkrankungen untersucht, die mit Hyperkontraktilität verbunden sind. In der Industrie liefern die Synthese- und Produktionsmethoden von this compound Einblicke in effiziente Medikamentenherstellungsprozesse .
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die katalytische Domäne von kardialem Myosin bindet, einem Protein, das für die Muskelkontraktion verantwortlich ist. Durch Stabilisierung der anfänglichen schwachen Wechselwirkung zwischen Myosin und Aktin reduziert this compound die Anzahl der aktiven Aktin-Myosin-Querbrücken während jedes Herzzyklus. Dies führt zu einer verminderten Muskelkontraktilität und einer verbesserten Herzfunktion. Die beteiligten molekularen Zielstrukturen und Signalwege umfassen die Hemmung der Myosin-ATPase-Aktivität und die Stabilisierung des Prä-Powerstroke-Zustands von Myosin .
Ähnliche Verbindungen:
Mavacamten: Ein weiterer kardialer Myosin-Inhibitor zur Behandlung der hypertrophen Kardiomyopathie.
Omecamtiv Mecarbil: Ein Myosin-Aktivator zur Behandlung von Herzinsuffizienz.
Vergleich: this compound ist einzigartig in seiner kürzeren Halbwertszeit beim Menschen und seinen geringeren Arzneimittelwechselwirkungen im Vergleich zu Mavacamten. Dies macht es zu einer bevorzugten Behandlungsoption für Patienten mit obstruktiver hypertropher Kardiomyopathie. Im Gegensatz zu Omecamtiv Mecarbil, das Myosin aktiviert, hemmt this compound Myosin, was einen anderen therapeutischen Ansatz zur Behandlung von Herzerkrankungen bietet .
Wirkmechanismus
Aficamten exerts its effects by binding to the catalytic domain of cardiac myosin, a protein responsible for muscle contraction. By stabilizing the initial weak interaction between myosin and actin, this compound reduces the number of active actin-myosin cross-bridges during each cardiac cycle. This results in decreased muscle contractility and improved cardiac function. The molecular targets and pathways involved include the inhibition of myosin ATPase activity and the stabilization of the pre-powerstroke state of myosin .
Vergleich Mit ähnlichen Verbindungen
Mavacamten: Another cardiac myosin inhibitor used for treating hypertrophic cardiomyopathy.
Omecamtiv Mecarbil: A myosin activator used for treating heart failure.
Comparison: Aficamten is unique in its shorter human half-life and fewer drug-drug interactions compared to mavacamten. This makes it a preferable treatment option for patients with obstructive hypertrophic cardiomyopathy. Unlike omecamtiv mecarbil, which activates myosin, this compound inhibits myosin, providing a different therapeutic approach for managing cardiac conditions .
Eigenschaften
IUPAC Name |
N-[(1R)-5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl]-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-16-21-17(22-25-16)12-4-6-14-11(8-12)5-7-15(14)20-18(24)13-9-19-23(2)10-13/h4,6,8-10,15H,3,5,7H2,1-2H3,(H,20,24)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVAZWDIRCRMTM-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC3=C(C=C2)C(CC3)NC(=O)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=NO1)C2=CC3=C(C=C2)[C@@H](CC3)NC(=O)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2364554-48-1 | |
| Record name | Aficamten [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2364554481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((1R)-5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)- 1-methyl-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AFICAMTEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1I77MH6K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


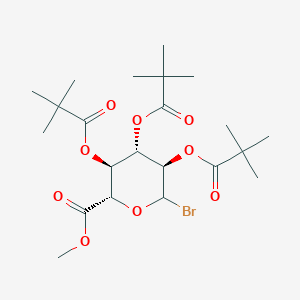
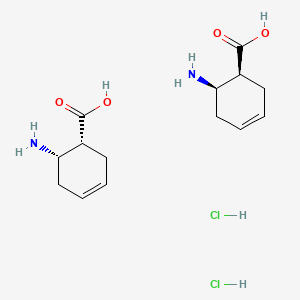
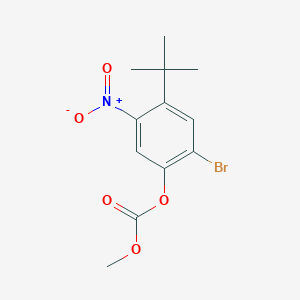
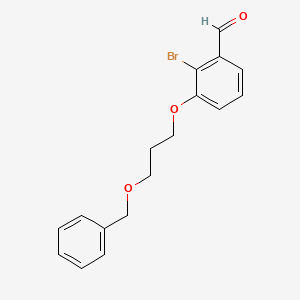
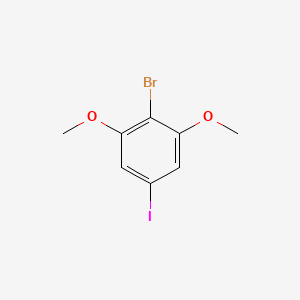
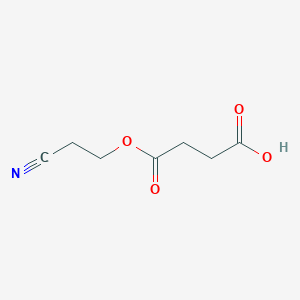
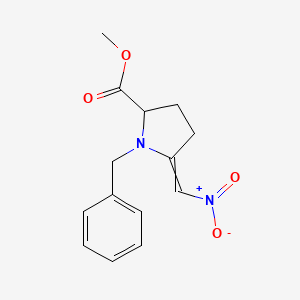
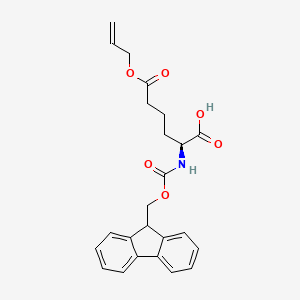
![[(2R,3S)-2-methyloxolan-3-yl]methanamine;[(2S,3R)-2-methyloxolan-3-yl]methanamine;dihydrochloride](/img/structure/B8198216.png)
![2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8198224.png)
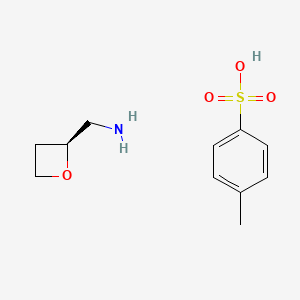
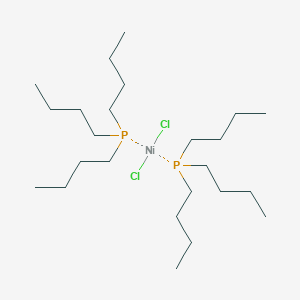
![N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea](/img/structure/B8198237.png)
![N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride](/img/structure/B8198238.png)
